molecular formula C5H9ClO3 B15062920 2-Chloroethoxymethyl acetate

2-Chloroethoxymethyl acetate

Cat. No.: B15062920
M. Wt: 152.57 g/mol
InChI Key: AOZNJKVQCFCLKQ-UHFFFAOYSA-N
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Description

2-Chloroethoxymethyl acetate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethoxymethyl acetate can be synthesized through several methods. One common method involves the reaction of 2-chloroethanol with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The reaction can be represented as follows:

2-Chloroethanol+Acetic Anhydride2-Chloroethoxymethyl Acetate+Acetic Acid\text{2-Chloroethanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Chloroethanol+Acetic Anhydride→2-Chloroethoxymethyl Acetate+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethoxymethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-chloroethanol and acetic acid.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form 2-chloroethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide.

Major Products Formed

    Hydrolysis: 2-Chloroethanol and acetic acid.

    Reduction: 2-Chloroethanol.

    Substitution: Various substituted ethoxy compounds depending on the nucleophile used.

Scientific Research Applications

2-Chloroethoxymethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of certain drugs and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloroethoxymethyl acetate involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroethoxyacetate
  • Methyl 2-chloroethoxyacetate
  • 2-Chloroethoxyacetic acid

Comparison

2-Chloroethoxymethyl acetate is unique due to its specific reactivity and the presence of both an ester and a chloroethoxy group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

2-chloroethoxymethyl acetate

InChI

InChI=1S/C5H9ClO3/c1-5(7)9-4-8-3-2-6/h2-4H2,1H3

InChI Key

AOZNJKVQCFCLKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOCCCl

Origin of Product

United States

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